molecular formula C9H11Cl2N3O2 B3000448 2-(Aminomethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid;dihydrochloride CAS No. 2361679-35-6

2-(Aminomethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid;dihydrochloride

Cat. No.: B3000448
CAS No.: 2361679-35-6
M. Wt: 264.11
InChI Key: RXFUKTCROAFHOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Aminomethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid dihydrochloride is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with an aminomethyl group at position 2 and a carboxylic acid at position 3. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research, particularly in drug discovery targeting enzyme inhibition or receptor modulation .

Properties

IUPAC Name

2-(aminomethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2.2ClH/c10-3-7-2-5-1-6(9(13)14)4-11-8(5)12-7;;/h1-2,4H,3,10H2,(H,11,12)(H,13,14);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXFUKTCROAFHOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(NC2=NC=C1C(=O)O)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2361679-35-6
Record name 2-(aminomethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mechanism of Action

Target of Action

The primary targets of EN300-7435324 are currently unknown. The compound belongs to the pyridine class of molecules, which are known to interact with a wide range of biological targets

Mode of Action

Pyridine derivatives are known to interact with their targets through various mechanisms, including binding to active sites, allosteric modulation, and covalent modification. The specific interaction of EN300-7435324 with its targets would depend on the chemical structure of the compound and the nature of the target.

Biochemical Pathways

Pyridine derivatives can influence a variety of biochemical pathways depending on their targets. These could include signal transduction pathways, metabolic pathways, and cell cycle regulation pathways, among others. The specific pathways affected by EN300-7435324 would be determined by its targets and mode of action.

Pharmacokinetics

The compound’s pyridine core may influence its pharmacokinetic properties For instance, the presence of the pyridine ring could enhance the compound’s solubility and permeability, potentially improving its bioavailability

Action Environment

The action, efficacy, and stability of EN300-7435324 could be influenced by various environmental factors. These could include the pH and temperature of the biological environment, the presence of other molecules or drugs, and the specific characteristics of the target cells or tissues

Biological Activity

2-(Aminomethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid; dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly as a pharmacological agent. This article reviews the synthesis, biological evaluations, structure-activity relationships (SAR), and specific case studies related to this compound.

Synthesis and Structural Characteristics

The synthesis of 2-(Aminomethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid involves several key steps that typically include the formation of the pyrrolo[2,3-b]pyridine core followed by functionalization at the 5-position. The compound can be synthesized through various methods, including the use of aldehydes and appropriate coupling reactions to introduce the aminomethyl group.

1. Antitumor Activity

Research has indicated that derivatives of pyrrolo[2,3-b]pyridine exhibit significant antitumor activity. For instance, studies have shown that certain derivatives can induce apoptosis in human lung cancer cells (A549) and effectively arrest the cell cycle in the G2/M phase. This suggests a potential mechanism for their use in cancer therapy .

2. Inhibition of Phosphodiesterases

Pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of phosphodiesterase 4B (PDE4B), an enzyme implicated in inflammatory processes. One specific derivative was shown to significantly inhibit TNF-α release from macrophages exposed to pro-inflammatory stimuli, indicating its potential application in treating inflammatory diseases .

3. Fibroblast Growth Factor Receptor (FGFR) Inhibition

The compound has also been evaluated for its ability to inhibit fibroblast growth factor receptors (FGFRs). These receptors are critical in various signaling pathways involved in cell proliferation and survival. The structural modifications made to the pyrrolo[2,3-b]pyridine scaffold have enhanced its binding affinity to FGFRs, suggesting that this class of compounds could be further developed as targeted therapies for cancers associated with FGFR dysregulation .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrrolo[2,3-b]pyridine derivatives. Key findings from SAR studies include:

  • Substituent Effects : The presence and position of substituents on the pyrrolo ring significantly influence biological activity. For example, larger hydrophobic groups at specific positions have been linked to increased potency against target enzymes .
  • Nitrogen Positioning : The arrangement of nitrogen atoms within the heterocyclic structure affects both binding affinity and selectivity towards biological targets .

Case Studies

Several case studies highlight the efficacy of 2-(Aminomethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid:

  • Study on A549 Cells : In a controlled experiment, A549 lung cancer cells treated with this compound exhibited a marked decrease in viability and an increase in apoptotic markers compared to untreated controls .
  • Inflammation Models : In vivo models demonstrated that administration of pyrrolo[2,3-b]pyridine derivatives significantly reduced inflammation markers in carrageenan-induced paw edema tests .

Comparison with Similar Compounds

Key Structural Features :

  • Pyrrolo[2,3-b]pyridine scaffold : A fused bicyclic system with a pyrrole ring (five-membered) and pyridine ring (six-membered).
  • Dihydrochloride salt : Improves aqueous solubility and crystallinity .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights structural analogs and their key differences:

Compound Name Substituents (Position) Functional Groups Molecular Formula Key Applications/Properties References
Target Compound -CH2NH2 (2), -COOH (5) Aminomethyl, Carboxylic acid, HCl salt C9H10N3O2·2HCl Pharmaceutical intermediate
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid -Cl (4), -COOH (5) Chloro, Carboxylic acid C8H5ClN2O2 Anticancer inhibitor intermediate
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid methyl ester -COOCH3 (5) Methyl ester C9H8N2O2 Prodrug design
2-{5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride -CH2CH2NH2 (3), -Cl (5) Ethylamine, Chloro, HCl salt C9H11Cl2N3 Kinase inhibitor development
4-Chloro-2-(4-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide -Cl (4), -CONH2 (5), -C6H4F (2) Chloro, Carboxamide, Fluorophenyl C14H9ClFN3O Receptor antagonism studies

Physicochemical Properties

  • Solubility : The dihydrochloride form of the target compound exhibits higher aqueous solubility compared to neutral analogs like 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid methyl ester .
  • Acidity : The carboxylic acid group (pKa ~2–3) in the target compound contrasts with esters (e.g., methyl ester) or amides (e.g., carboxamide derivatives), which lack ionizable protons at physiological pH .
  • Molecular Weight: The target compound (MW 278.14) is heavier than non-salt analogs (e.g., 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, MW 162.15) due to the dihydrochloride counterions .

Case Studies

  • Venetoclax Intermediate : Analog 4-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-benzoic acid methyl ester (CAS 1235865-75-4) is a key intermediate in the synthesis of venetoclax, an FDA-approved BCL-2 inhibitor .
  • Kinase Inhibitors: Ethylamine-substituted analogs (e.g., 2-{5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride) demonstrate nanomolar activity against tyrosine kinases .

Q & A

Q. What are the optimal synthetic routes for 2-(Aminomethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid dihydrochloride?

Methodological Answer: The synthesis of pyrrolo-pyridine derivatives often involves cyclization reactions and functional group transformations. For example, analogous compounds like 5-(4-chlorophenyl)-5-hydroxy-3-phenyl-1,5-dihydro-2H-pyrrol-2-one were synthesized via base-assisted cyclization using precursors such as substituted anilines or phenols, achieving yields of 46–63% under varying reaction conditions (e.g., solvent, temperature, and catalyst) . Key steps include:

  • Precursor selection : Use of aminomethyl-pyrrolo intermediates with halogen substituents for subsequent coupling.
  • Salt formation : Conversion of the free base to the dihydrochloride salt via treatment with HCl in polar solvents (e.g., methanol or ethanol), as seen in structurally related dihydrochloride compounds .

Q. How can spectroscopic techniques (NMR, FTIR, HRMS) confirm the structure of this compound?

Methodological Answer:

  • 1H/13C NMR : Characteristic peaks for the pyrrolo-pyridine core include aromatic protons (δ 6.5–8.5 ppm) and methylene groups (δ 3.0–4.5 ppm). For example, in 5-(4-chlorophenyl)-1,5-dihydro-2H-pyrrol-2-one , aromatic protons appear at δ 7.2–7.8 ppm, while the aminomethyl group shows a triplet near δ 3.5 ppm .
  • FTIR : Stretching vibrations for carboxylic acid (1700–1750 cm⁻¹) and NH₂ (3300–3500 cm⁻¹) confirm functional groups.
  • HRMS : Exact mass matching the molecular formula (e.g., C₁₀H₁₂Cl₂N₃O₂ for the dihydrochloride salt) ensures purity .

Q. What purification strategies are effective for isolating this compound?

Methodological Answer:

  • Recrystallization : Use ethanol/water mixtures to isolate the dihydrochloride salt, leveraging solubility differences between the free base and salt forms .
  • Column chromatography : Employ silica gel with gradients of ethyl acetate and hexane for intermediates, as demonstrated in the purification of 5-hydroxy-1,5-dihydro-2H-pyrrol-2-one derivatives .

Q. How does pH influence the stability of the dihydrochloride salt in aqueous solutions?

Methodological Answer:

  • pH titration : Monitor protonation states of the aminomethyl and carboxylic acid groups. Stability is optimal at pH 2–4, where both groups remain protonated, minimizing degradation .
  • Accelerated stability testing : Expose the compound to buffers at varying pH (1–7) and analyze via HPLC to track decomposition products .

Q. What analytical methods quantify purity and detect impurities?

Methodological Answer:

  • HPLC : Use C18 columns with ammonium acetate buffers (pH 6.5) and UV detection at 254 nm, as validated for structurally related heterocycles .
  • Elemental analysis : Match experimental C, H, N, and Cl percentages to theoretical values (e.g., Cl content ~22% for dihydrochloride salts) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular dynamics) predict reactivity or optimize synthesis?

Methodological Answer:

  • Reaction path search : Use quantum chemical calculations (e.g., DFT) to identify transition states and intermediates in cyclization reactions, reducing trial-and-error experimentation. For example, ICReDD’s workflow integrates computational predictions with experimental validation to narrow reaction conditions .
  • Solvent effects : Simulate solvation free energies to select optimal solvents for salt formation or crystallization .

Q. How do structural modifications (e.g., halogen substitution) impact biological activity or physicochemical properties?

Methodological Answer:

  • SAR studies : Synthesize analogs with halogens (Cl, F) at the pyridine or pyrrole positions and compare logP, solubility, and binding affinity. For example, 6-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid derivatives show altered hydrophobicity and bioavailability .
  • Thermal analysis : DSC/TGA can reveal stability differences; e.g., fluorinated analogs may exhibit higher melting points due to increased crystallinity .

Q. What strategies resolve contradictions in reported spectroscopic or crystallographic data?

Methodological Answer:

  • Cross-validation : Compare NMR (DMSO-d6 vs. CDCl3) and XRD data with computational predictions (e.g., ChemDraw 3D or Mercury). Discrepancies in 5-hydroxy-1,5-dihydro-2H-pyrrol-2-one melting points (209–211°C vs. 138–140°C) were attributed to polymorphic forms .
  • Collaborative databases : Submit raw data to repositories like Cambridge Structural Database to standardize interpretations .

Q. How to design scalable batch or flow processes for this compound?

Methodological Answer:

  • Batch optimization : Screen catalysts (e.g., Pd/C for hydrogenation) and residence times using design-of-experiment (DoE) protocols. For example, 3,5-diarylsubstituted pyrrol-2-ones achieved 63% yield under optimized batch conditions .
  • Flow chemistry : Implement membrane reactors for continuous dihydrochloride salt formation, leveraging separation technologies like RDF2050104 .

Q. What are the challenges in studying this compound’s interactions with biological targets (e.g., enzymes, receptors)?

Methodological Answer:

  • Docking studies : Use AutoDock Vina to model interactions with active sites, accounting for protonation states of the dihydrochloride salt .
  • Biophysical assays : SPR or ITC can quantify binding kinetics, but buffer compatibility (e.g., chloride interference) must be addressed via counterion exchange (e.g., acetate) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.